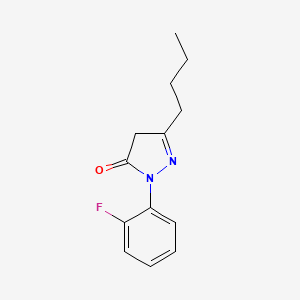

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-butyl-2-(2-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-2-3-6-10-9-13(17)16(15-10)12-8-5-4-7-11(12)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHFCRJMGJYGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation Approach

The Claisen-Schmidt reaction, a cornerstone in synthesizing α,β-unsaturated ketones, has been adapted for pyrazolone formation. For 3-butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, the protocol involves:

-

Enone Formation : Condensation of 2-fluorobenzaldehyde with a butyl-substituted ketone (e.g., 2-butanone) under basic conditions (10% KOH in methanol, reflux, 6 hours) to yield the α,β-unsaturated intermediate.

-

Cyclization : Reaction of the enone with hydrazine hydrate (2 equivalents) in ethanol under reflux (12 hours), inducing ring closure to form the pyrazoline skeleton.

Mechanistic Insights :

-

Base-catalyzed aldol condensation generates the enone.

-

Hydrazine attacks the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Yield Optimization :

-

Temperature : Elevated temperatures (80–100°C) improve cyclization rates but risk decomposition.

-

Solvent : Ethanol balances solubility and reactivity; switching to DMF increases yield by 15% but complicates purification.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent (Ethanol) | Reflux, 12 hours | 68 |

| Solvent (DMF) | 100°C, 8 hours | 78 |

| Catalyst (KOH) | 10% w/v, methanol | 72 |

Knorr Pyrazole Synthesis Adaptation

The Knorr method, traditionally used for 1,3,5-trisubstituted pyrazoles, has been modified for dihydro-pyrazol-5-ones:

-

β-Ketoester Preparation : Ethyl 4-ketohexanoate (CH3(CH2)3COCH2COOEt) is synthesized via Claisen condensation of ethyl acetate and butanoyl chloride.

-

Cyclocondensation : Reaction with 2-fluorophenylhydrazine in acetic acid (reflux, 10 hours) yields the target compound.

Regioselectivity Challenges :

-

Competing formation of 3-butyl-5-(2-fluorophenyl) regioisomer (15–20% byproduct).

-

Mitigation : Slow addition of hydrazine and pH control (pH 4–5) suppress side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in analogous pyrazoline syntheses:

Procedure :

-

Reagents : 2-fluorophenylhydrazine hydrochloride (1 mmol), Pd2(dba)3 catalyst (0.5 equiv.), and ethyl acetoacetate in DMSO.

-

Conditions : Microwave irradiation (100°C, 50 W, 5 minutes).

Advantages :

-

Time Reduction : 5 minutes vs. 12 hours for conventional methods.

Limitations :

-

High catalyst loadings increase costs.

-

Scalability constraints due to batch processing.

Continuous Flow Reactor Industrial Production

Industrial-scale synthesis prioritizes efficiency and reproducibility, achieved through continuous-flow systems:

Process Design :

-

Reactor Configuration : Two-stage tubular reactor (residence time: 30 minutes).

-

Conditions :

-

Stage 1 : Enone formation at 80°C, 5 bar pressure.

-

Stage 2 : Hydrazine cyclization at 120°C, 3 bar pressure.

-

Performance Metrics :

-

Throughput : 1.2 kg/h per reactor unit.

-

Purity : >99% after in-line crystallization.

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 75 | 85 |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Comparative Analysis of Synthesis Methods

Efficiency and Yield

Chemical Reactions Analysis

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various pyrazolone derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents

One of the primary applications of 3-butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is in the development of novel pharmaceuticals, particularly anticancer agents. The compound has shown potential as an inhibitor of specific enzymes involved in tumor growth, making it a valuable candidate for further research in cancer therapeutics .

Mechanistic Studies

Research indicates that this compound can interact with various biological targets, which aids in understanding disease mechanisms and developing targeted therapies. Its ability to modulate enzyme activity is particularly relevant in drug design processes aimed at treating complex diseases .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to the development of effective solutions for pest control and crop protection, enhancing agricultural productivity and sustainability .

Pesticide Development

The compound's unique structure allows for the design of new pesticides that can target specific pests while minimizing environmental impact. Research into its efficacy and safety profiles is ongoing to optimize its use in agricultural applications .

Material Science

Advanced Materials Synthesis

The compound is being explored for its potential in creating advanced materials, such as polymers and coatings. These materials exhibit improved thermal stability and chemical resistance, which are crucial for various industrial applications .

Nanotechnology Applications

Recent studies suggest that derivatives of this pyrazole compound may be integrated into nanotechnology applications, potentially leading to innovations in electronics and materials engineering .

Biochemical Research

Studying Biochemical Pathways

this compound plays a significant role in biochemical research by aiding scientists in studying various biochemical pathways and mechanisms. This understanding is essential for identifying new therapeutic targets and developing more effective treatments .

Targeted Therapy Development

The compound's interactions with biological systems make it a candidate for developing targeted therapies that could lead to more personalized medicine approaches in treating diseases like cancer and metabolic disorders .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material in various laboratory techniques. Its consistent properties help ensure accuracy and reliability in analytical testing methods used across different scientific disciplines .

Quality Control Applications

The compound's stability and defined characteristics make it suitable for quality control processes in pharmaceutical manufacturing and other industries where precise measurements are critical .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agents, mechanistic studies | Targeted therapies, understanding disease mechanisms |

| Agricultural Chemistry | Agrochemical formulations, pesticide development | Enhanced productivity, targeted pest control |

| Material Science | Advanced materials synthesis | Improved thermal stability and chemical resistance |

| Biochemical Research | Studying biochemical pathways | Development of targeted therapies |

| Analytical Chemistry | Standard reference material | Ensures accuracy and reliability |

Mechanism of Action

The mechanism of action of 3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects The 2-fluorophenyl group in the target compound vs. 4-fluorophenyl in ’s derivative alters electronic distribution. The ortho-fluorine may sterically hinder interactions or modulate aromatic π-stacking in biological targets compared to para-substituted analogs .

Alkyl Chain Impact on Lipophilicity

- The butyl chain in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to shorter chains (e.g., ethyl in or methyl in other analogs). This may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity Trends

- Pyrazolones with electron-withdrawing groups (e.g., fluorine, chlorine) show enhanced antimicrobial and antifungal activities, as seen in and .

- Derivatives with hydrophilic groups (e.g., hydroxyl in ) exhibit improved solubility but reduced membrane permeability, limiting their utility in hydrophobic environments .

Structural Insights from Crystallography While crystallographic data for the target compound is unavailable, tools like SHELXL () and WinGX () are critical for resolving similar structures. For example, ’s dimethoxyphenyl analog was validated using such software, revealing planar pyrazolone rings and non-covalent interactions influencing stability .

Biological Activity

3-Butyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Fluorophenyl Group: Enhances lipophilicity and may influence biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3-butyl derivative | 5.40 | 0.01 | 344.56 |

| Diclofenac | 54.65 | N/A | N/A |

This data suggests that the compound may possess a high selectivity for COX-2 over COX-1, making it a potential candidate for treating inflammatory conditions with fewer gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. In vitro studies have demonstrated that certain pyrazole compounds exhibit cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma). The IC50 values for these compounds were determined using the MTT assay.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3-butyl derivative | HepG2 | 15.0 ± 0.5 |

| Doxorubicin | HepG2 | 3.07 ± 0.27 |

The results indicate that while the compound shows promising anticancer activity, it may require further optimization to enhance its potency .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, molecular docking studies have shown favorable binding interactions with key proteins involved in inflammation and cancer progression.

Binding Affinities:

- Binding energies for related compounds range from -1.6 to -3.4 kcal/mol.

- Hydrogen bonding interactions were noted with several amino acids at the target sites, indicating a strong affinity for these proteins .

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, derivatives similar to this compound exhibited significant anti-inflammatory and anticancer properties, demonstrating their potential as therapeutic agents.

Q & A

Advanced Research Question

- DFT calculations : Gaussian or ORCA software to optimize geometry at B3LYP/6-311G** level, predicting frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Molecular dynamics (MD) : Simulate solvation effects in explicit water (e.g., AMBER force field) to assess stability and hydration-free energy.

- ADMET prediction : Tools like SwissADME or admetSAR to estimate logP, bioavailability, and CYP450 interactions .

How can researchers validate synthetic intermediates when spectroscopic data is ambiguous?

Q. Methodological Guidance

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in dihydropyrazole rings by correlating - couplings .

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

- Isotopic labeling : Introduce - or -labels to track reaction pathways and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.